
2,3-Dihydro-6-methyl-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-6-methyl-1,4-naphthalenedione is a chemical compound with the molecular formula C11H10O2. It is a derivative of naphthoquinone, characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methyl-1,4-naphthalenedione typically involves the reduction of 6-methyl-1,4-naphthoquinone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst can be employed for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to 6-methyl-1,4-naphthoquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-methyl-1,4-naphthoquinone.
Reduction: 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Substitution: Various substituted naphthalenedione derivatives.
Scientific Research Applications
2,3-Dihydro-6-methyl-1,4-naphthalenedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The biological activity of 2,3-Dihydro-6-methyl-1,4-naphthalenedione is primarily due to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of other naphthoquinones, which act as oxidizing or dehydrogenation agents. The compound can target various cellular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2,3-Dimethyl-1,4-naphthoquinone: A derivative with additional methyl groups.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activity
Uniqueness
2,3-Dihydro-6-methyl-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
JJZBFBJMFWBKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


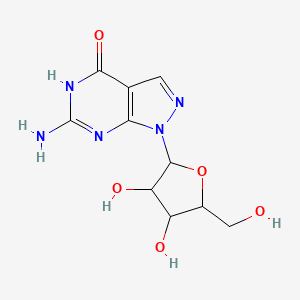
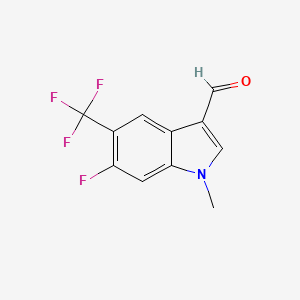
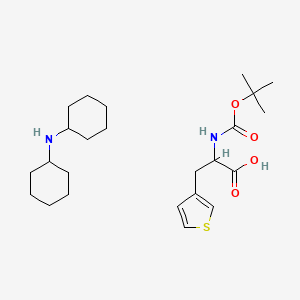
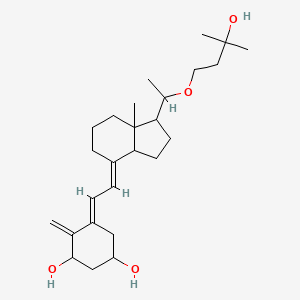

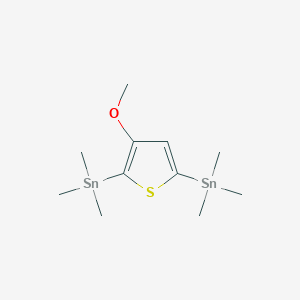

![2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide](/img/structure/B12097163.png)






